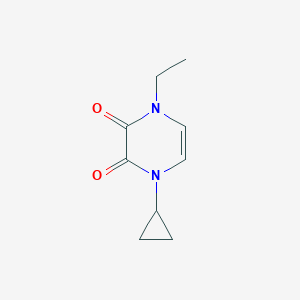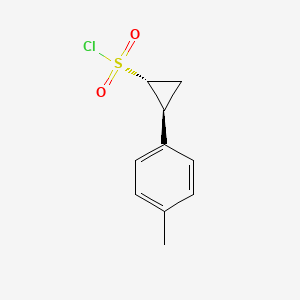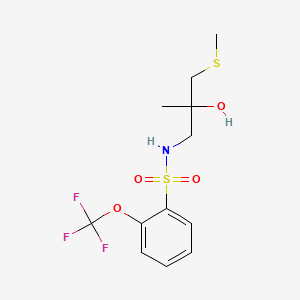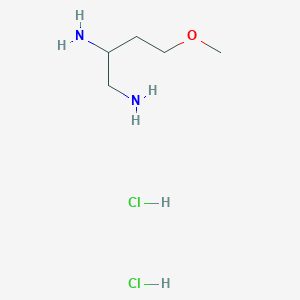![molecular formula C14H14N2O2 B2678463 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478030-93-2](/img/structure/B2678463.png)
1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea, also known as Kinexin, is a chemical compound that has generated significant interest in scientific research. It has a CAS Number of 478030-93-2 and a linear formula of C14H14N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.28 .Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
Research by Lock et al. (2004) explores the complexation of similar stilbene compounds with cyclodextrins, leading to the self-assembly of molecular devices. These complexes show photoisomerization behaviors, which are fundamental for developing light-responsive materials. The ability of these compounds to occupy cyclodextrin components and their photoisomerization potential underline their significance in creating molecular devices with potential applications in molecular electronics and photonics Lock et al., 2004.
Structural and Vibrational Characterization
A study by Lestard et al. (2015) focuses on the structural, vibrational, and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea, a compound with a similar structural motif. This research provides insights into the molecular stability, intermolecular interactions, and non-linear optical behaviors of such compounds, highlighting their potential in materials science, particularly in the development of new materials with unique optical properties Lestard et al., 2015.
Aza-Piancatelli Rearrangement for Synthesis
Reddy et al. (2012) describe the use of furan-2-yl(phenyl)methanol derivatives in a tandem aza-Piancatelli rearrangement/Michael reaction. This methodology facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the role of furan derivatives in the efficient and selective synthesis of heterocyclic compounds. Such synthetic strategies are crucial for the development of pharmaceuticals and agrochemicals Reddy et al., 2012.
Inhibitory Activities and Novel Derivatives
Research into the synthesis and inhibitory activities of benzofuran hydroxamic acids by Ohemeng et al. (1994) and the creation of novel chitin synthesis inhibitors with furan moieties by Cui et al. (2010) demonstrate the biochemical applications of furan derivatives. These studies reveal the potential of such compounds in developing new inhibitors with applications in medicine and agriculture, emphasizing the importance of furan derivatives in the search for bioactive compounds Ohemeng et al., 1994; Cui et al., 2010.
Electron Transport Layer in Solar Cells
Wang et al. (2018) investigate the use of urea-doped ZnO films as the electron transport layer in inverted polymer solar cells. This research underscores the importance of modifying electron transport layers with urea to enhance the efficiency of solar cells, indicating the potential of furan and urea derivatives in improving renewable energy technologies Wang et al., 2018.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQKSWQEZCYLD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)N/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2678391.png)


![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)
